Bis(2,4-dinitrobenzyl) benzene-1,4-dicarboxylate
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Overview
Description
1,4-BIS[(2,4-DINITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is an organic compound known for its complex structure and significant applications in various scientific fields. This compound features a benzene ring substituted with two dinitrophenylmethyl groups and two carboxylate groups, making it a versatile molecule in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS[(2,4-DINITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-BIS[(2,4-DINITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
1,4-BIS[(2,4-DINITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a diagnostic tool.
Industry: The compound is utilized in the production of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism by which 1,4-BIS[(2,4-DINITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE exerts its effects involves interactions with molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, influencing its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,4-BIS[(2,4-DINITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both dinitrophenyl and carboxylate groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C22H14N4O12 |
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Molecular Weight |
526.4 g/mol |
IUPAC Name |
bis[(2,4-dinitrophenyl)methyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H14N4O12/c27-21(37-11-15-5-7-17(23(29)30)9-19(15)25(33)34)13-1-2-14(4-3-13)22(28)38-12-16-6-8-18(24(31)32)10-20(16)26(35)36/h1-10H,11-12H2 |
InChI Key |
OOPQSCQXWJJULB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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